molecular formula C10H5BrO3 B14426384 4-Bromo-5-phenylfuran-2,3-dione CAS No. 83629-87-2

4-Bromo-5-phenylfuran-2,3-dione

Cat. No.: B14426384
CAS No.: 83629-87-2
M. Wt: 253.05 g/mol
InChI Key: HUVRFMDSOJPXRG-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylfuran-2,3-dione is a brominated furan-dione derivative characterized by a five-membered oxygen-containing ring (furan) with adjacent ketone groups (2,3-dione). The bromine atom at the 4-position and the phenyl group at the 5-position distinguish it from simpler dione derivatives.

Properties

CAS No.

83629-87-2

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

4-bromo-5-phenylfuran-2,3-dione

InChI

InChI=1S/C10H5BrO3/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H

InChI Key

HUVRFMDSOJPXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Furan-2,3-dione vs. Piperazine-2,3-dione
  • 4-Bromo-5-phenylfuran-2,3-dione : Five-membered furan ring with Br and Ph substituents.
  • Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones): Six-membered ring with two nitrogen atoms and alkyl/aryl substituents .
  • Key Difference : The furan ring lacks nitrogen, reducing hydrogen-bonding capacity compared to piperazine diones. Bromine and phenyl groups enhance steric bulk and lipophilicity.
Furan-2,3-dione vs. Indolin-2,3-dione
  • Indolin-2,3-dione : A fused bicyclic system (benzene + pyrrolidine-dione) with a carbonyl group.
  • Key Difference : The indolin-2,3-dione scaffold in showed low sigma-1 (s1) receptor affinity but high sigma-2 (s2) selectivity, attributed to its additional carbonyl group. The bromophenyl substituents in the target compound may similarly influence receptor interactions, though this requires experimental validation .

Physicochemical Properties

Table 1 compares key properties of this compound with structurally related diones.

Compound Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
This compound* C₁₀H₅BrO₃ 253.05 (estimated) ~2.8 3 1
Piperazine-2,3-dione (2a-i) Variable 300–400 1.5–3.0 4–6 2–4
Indolin-2,3-dione C₈H₅NO₂ 147.13 1.1 3 0
Coumaran-2,3-dione C₈H₆O₃ 150.13 1.3 3 0

*Note: Properties for this compound are estimated based on analogous brominated compounds in –6.

  • Lipophilicity: The bromine and phenyl groups in the target compound likely increase XLogP3 (~2.8) compared to non-brominated diones (e.g., indolin-2,3-dione: XLogP3 = 1.1), enhancing membrane permeability .
Anthelmintic Activity
  • Piperazine-2,3-dione derivatives (2a-i) exhibited improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine hydrate, with ClogP values correlating with efficacy .
  • Prediction for this compound : Higher lipophilicity may enhance parasite membrane interaction, but the furan ring’s rigidity could limit binding to piperazine-sensitive targets.
Receptor Affinity
  • Indolin-2,3-dione derivatives showed a >72-fold selectivity for s2 over s1 receptors due to their carbonyl group .
  • Hypothesis : The electron-withdrawing bromine in the target compound may similarly polarize the dione ring, influencing receptor binding profiles.

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